molecular formula C8H3BrClNO2 B1334471 7-Bromo-5-chloroindoline-2,3-dione CAS No. 312590-29-7

7-Bromo-5-chloroindoline-2,3-dione

Cat. No. B1334471
M. Wt: 260.47 g/mol
InChI Key: OXVYPUHFVFBLBO-UHFFFAOYSA-N
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Description

The compound 7-Bromo-5-chloroindoline-2,3-dione is a halogenated indoline derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss 7-Bromo-5-chloroindoline-2,3-dione, they do provide insights into similar brominated and chlorinated compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated and chlorinated compounds is often achieved through halogenation reactions. For instance, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one involves treatment with alkyl tosylates, leading to different alkylated products . Similarly, the synthesis of 3,5,7-cyclooctatriene-1,2-dione from its bromo derivative by dehydrobromination indicates the use of halogenation and subsequent reactions for the synthesis of such compounds . These methods could potentially be applied to the synthesis of 7-Bromo-5-chloroindoline-2,3-dione, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using X-ray crystallography, as demonstrated in the studies of various brominated derivatives . The crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione reveals a trans ring fusion and a boat-chair conformation of the 8-membered ring . Similarly, the crystal structures of benzodiazepine derivatives show different molecular forms and conformations influenced by the identity of the alkyl substituent and proton migration . These findings suggest that the molecular structure of 7-Bromo-5-chloroindoline-2,3-dione could also exhibit unique conformational features that could be studied using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles is an area of interest. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of different derivatives depending on the nucleophile used . This indicates that 7-Bromo-5-chloroindoline-2,3-dione could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds can vary widely depending on their molecular structure. The papers provided do not directly discuss the properties of 7-Bromo-5-chloroindoline-2,3-dione, but they do provide insights into the properties of similar compounds. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of halogen atoms and the overall molecular conformation . These properties are crucial for the practical applications of such compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Biological and Pharmacological Significance of Hydantoin Derivatives

Hydantoin derivatives, including compounds like 7-Bromo-5-chloroindoline-2,3-dione, are recognized for their significant biological and pharmacological activities. These compounds are integral in medicinal chemistry due to their therapeutic and agrochemical applications. Notably, hydantoins are pivotal in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which show potential in medical applications. The hydantoin scaffold is particularly important, as it features in various drugs in use today. Their synthesis using the Bucherer-Bergs reaction, despite its limitations, is a notable method for creating important natural products and potential therapeutics (Shaikh et al., 2023).

Applications in Dye and Pigment Industry

Diketopyrrolopyrroles, structurally related to hydantoin derivatives like 7-Bromo-5-chloroindoline-2,3-dione, are extensively used in industries producing high-quality pigments, solar cells, and fluorescence imaging tools. Their optical properties make them valuable in various applications, and their straightforward synthesis, stability, and near-unity fluorescence quantum yield ensure their ongoing relevance in real-world applications (Grzybowski & Gryko, 2015).

Role in Biological Active Compound Synthesis

Compounds like Astaxanthin, which share functional groups with hydantoin derivatives, are derived from natural sources and show potential in acting on molecular targets involved in various diseases. These compounds are used as nutritional supplements, antioxidants, and in the treatment of diseases due to their beneficial effects on metabolism in animals and humans. The production and commercial application of these compounds in various dosage forms demonstrate the broad application potential of related compounds (Ambati et al., 2014).

Chemical Synthesis and Reactivity Studies

Heterocyclic compounds based on structures like Isatins, to which 7-Bromo-5-chloroindoline-2,3-dione is related, are used as building blocks for forming a wide range of N-heterocycles due to their synthetic versatility and biological activities. The review of Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives provides insight into the synthesis of new heterocyclic compounds and highlights the significance of these compounds in further research (Sadeghian Zahra Sadeghian & Bayat, 2022).

properties

IUPAC Name

7-bromo-5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVYPUHFVFBLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397700
Record name 7-bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloroindoline-2,3-dione

CAS RN

312590-29-7
Record name 7-bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione
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